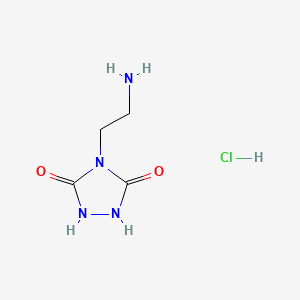

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound with a unique structure that includes a triazolidine ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 2-aminoethyl chloride hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the triazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: This compound is also an aminoethyl derivative but has a different core structure.

2-Aminoethyl methacrylate hydrochloride: Another aminoethyl compound with distinct chemical properties.

Uniqueness

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to its triazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other aminoethyl derivatives and valuable for specialized applications in research and industry.

Biological Activity

4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H9ClN4O2

- Molecular Weight : 162.59 g/mol

- CAS Number : 165943616

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aminoethyl group can engage with enzymes and receptors, influencing cellular pathways. The triazolidine ring also stabilizes the compound and facilitates these interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazolidine compounds have been evaluated for their ability to inhibit bacterial growth, demonstrating significant potential as antimicrobial agents .

Anticancer Potential

The compound is also being investigated for anticancer properties . Certain derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell survival and death .

Case Studies and Experimental Data

Toxicity Assessment

Toxicity studies conducted on the compound revealed low cytotoxicity at concentrations up to 100 µg/mL in human PBMC cultures. Viability rates were comparable to control groups treated with standard drugs like ibuprofen .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | Serine protease inhibition | Known for specific enzyme interactions. |

| Tyramine | Neuromodulatory effects | Involved in neurotransmission and has implications in mood regulation. |

| Dopamine | Neurotransmitter | Plays crucial roles in the central nervous system; however, its mechanisms differ significantly from triazolidines. |

Properties

Molecular Formula |

C4H9ClN4O2 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-1-2-8-3(9)6-7-4(8)10;/h1-2,5H2,(H,6,9)(H,7,10);1H |

InChI Key |

DZNMMFJWIMBGGM-UHFFFAOYSA-N |

Canonical SMILES |

C(CN1C(=O)NNC1=O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.